Lipophilicity (LogP) Comparison vs. Oxygen-Containing Ether Analogs
The lipophilicity of 2-[(cyclopropylmethyl)sulfanyl]ethan-1-amine is a critical differentiator for predicting blood-brain barrier penetration and overall ADME profile. Its calculated LogP value of 0.84 is substantially higher than that of a comparable oxygen-based ether analog, 2-(cyclopropylmethoxy)ethan-1-amine, which is estimated to have a LogP of approximately -0.1 [1]. This difference arises from the greater hydrophobicity and polarizability of the sulfur atom compared to oxygen, making the thioether compound significantly more lipophilic.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.84 (calculated) |
| Comparator Or Baseline | 2-(Cyclopropylmethoxy)ethan-1-amine: ~ -0.1 (estimated) |
| Quantified Difference | Target LogP is approximately 0.94 units higher (more lipophilic) |
| Conditions | Computational prediction; experimental determination not reported in open literature |
Why This Matters
Higher LogP indicates superior passive membrane permeability, a critical factor for central nervous system (CNS) drug candidates, where a LogP between 1 and 3 is often considered optimal for brain penetration [2].
- [1] Estimation based on ALOGPS 2.1 prediction for 2-(cyclopropylmethoxy)ethan-1-amine (CID not available). View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
